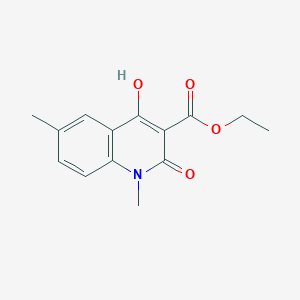
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to the isonicotinic acid moiety, which is further substituted with a dimethylamino group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Dimethylamino-6-ethyl-isonicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst, such as palladium or platinum, to facilitate the esterification reaction. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product quality. The use of heterogeneous catalysts, such as supported metal catalysts, can further enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its ester group makes it a versatile intermediate in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for the modification of biological activity and selectivity.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
作用機序
The mechanism of action of 2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in biological processes .
類似化合物との比較
2-Dimethylamino-6-ethylisonicotinic acid tert-butyl ester can be compared with other similar compounds, such as:
2-Dimethylamino-6-methyl-isonicotinic acid tert-butyl ester: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylamino-6-ethyl-benzoic acid tert-butyl ester: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.
2-Dimethylamino-6-ethyl-isonicotinic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
tert-butyl 2-(dimethylamino)-6-ethylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-7-11-8-10(9-12(15-11)16(5)6)13(17)18-14(2,3)4/h8-9H,7H2,1-6H3 |
InChIキー |
WCJUFLXZFFFRBX-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)

![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)


![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)

![N4-(3-bromo-4-chlorophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8522626.png)

![methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate](/img/structure/B8522630.png)

